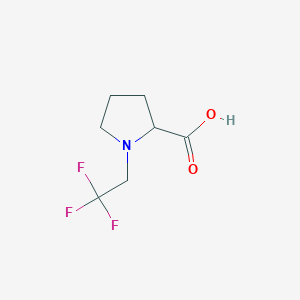

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F3NO2. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group. The trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrrolidine nitrogen. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Effects

Research indicates that compounds similar to 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid exhibit neuroprotective properties. These compounds have been investigated for their efficacy in treating neurological disorders such as epilepsy and neurodegenerative diseases. For instance, branched alkyl pyrrolidine derivatives have shown protective effects against cramp induced by thiosemicarbazide and improved cerebral functions in geriatric patients .

Bioisosterism in Drug Design

The trifluoroethyl group in this compound can serve as a bioisostere for carboxylic acids, enhancing lipophilicity and facilitating better blood-brain barrier penetration. This property is particularly advantageous in central nervous system drug discovery, where traditional carboxylic acid moieties often limit passive diffusion across the blood-brain barrier . Case studies have demonstrated that replacing carboxylic acid groups with trifluoroethyl derivatives can maintain binding affinity while improving pharmacokinetic properties such as oral bioavailability .

Inhibition of Metalloproteases

This compound derivatives have been identified as potential inhibitors of metalloproteases, particularly zinc hydrolases. These enzymes play critical roles in various physiological processes and disease states, including hypertension and cardiac insufficiency. The inhibition of such enzymes could lead to new therapeutic strategies for managing conditions like myocardial ischemia and pulmonary hypertension .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research has shown that pyrrolidine derivatives can be synthesized to form new compounds with potential anticancer activity. For example, studies involving this compound have explored its role as a building block in the synthesis of novel anticancer agents based on the 1,2,3-triazole scaffold . These derivatives may exhibit enhanced selectivity and potency against cancer cell lines.

Pharmaceutical Testing and Development

The compound is also utilized in pharmaceutical testing as a reference standard for evaluating the efficacy of new drugs. Its availability for purchase from chemical suppliers underscores its importance in ongoing research efforts aimed at developing novel therapeutic agents .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Neuroprotective effects; treatment of neurological disorders |

| Drug Design | Bioisosterism enhancing CNS penetration; improved pharmacokinetics |

| Metalloprotease Inhibition | Potential inhibitors for diseases associated with zinc hydrolases |

| Anticancer Research | Building block for novel anticancer agents; potential selectivity against cancer cell lines |

| Pharmaceutical Testing | Reference standard for drug efficacy evaluation |

Actividad Biológica

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and specific case studies that highlight its efficacy.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is part of a class of compounds known as pyrrolidin-2-ones, which have been extensively studied for their medicinal properties. The mode of action involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interaction : Its structure allows for interaction with cellular receptors, potentially influencing signal transduction pathways.

- Chemical Reactivity : The trifluoroethyl group may enhance the compound's reactivity, leading to increased efficacy in biological systems .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key parameters include:

- Molecular Weight : Approximately 183.13 g/mol, facilitating good permeability across biological membranes.

- Bioavailability : Studies suggest that the compound exhibits adequate bioavailability when administered orally or intravenously.

- Metabolism : The compound undergoes metabolic transformations that may enhance its therapeutic effects while reducing toxicity .

Biological Activity Overview

The biological activities observed for this compound include:

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound has shown potential in inhibiting viral replication in vitro, particularly against retroviruses like HIV .

- Neuroprotective Effects : Research suggests neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the biological effects of this compound:

-

Antitumor Efficacy : A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF7 20 Cell cycle arrest A549 12 Mitochondrial pathway activation - Antiviral Activity Against HIV : In vitro assays showed that the compound inhibited HIV replication with an EC50 value of approximately 5 µM. The presence of the trifluoroethyl group was crucial for enhancing antiviral potency compared to non-fluorinated analogs .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent .

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGHHVIQYAFXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.